molecular formula C13H8O2 B1604831 3-(1-Naphthyl)-2-propynoic acid CAS No. 4843-42-9

3-(1-Naphthyl)-2-propynoic acid

Cat. No. B1604831
CAS RN: 4843-42-9
M. Wt: 196.2 g/mol
InChI Key: AAFMEUUZRXLGAY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-(1-Naphthyl)-2-propynoic acid can be represented by the SMILES notation: OC(=O)CCC1=C2C=CC=CC2=CC=C1 . This notation represents the structure of the molecule in terms of the atoms present and their connectivity .


Chemical Reactions Analysis

While specific chemical reactions involving 3-(1-Naphthyl)-2-propynoic acid are not available, related compounds such as 1-naphthol have been studied. For instance, 1-naphthol undergoes reactions due to its tautomerism, which produces a small amount of the keto tautomer . One consequence of this tautomerism is the Bucherer reaction, the ammonolysis of 1-naphthol to give 1-aminonaphthalene .


Physical And Chemical Properties Analysis

3-(1-Naphthyl)-2-propynoic acid is a solid crystalline substance with a light yellow appearance . It has a melting point range of 155°C to 159°C . The storage temperature is recommended to be at room temperature, and the substance should be kept sealed in a dry place .

Scientific Research Applications

1. Chemical Reactions and Synthesis

Research on 3-(1-Naphthyl)-2-propynoic acid has explored its role in various chemical reactions and synthesis processes. For instance, Khalaf et al. (2021) investigated the alkaline hydrolysis rates and pKa values of methyl 3-(7-substituted-1-naphthyl) propynoate, highlighting the compound's relevance in understanding substituent effects and ionization reactions (Khalaf et al., 2021). Additionally, Nakazawa et al. (1989) described the synthesis of naphthyl alkyl and aryl sulfides from naphthols, demonstrating the utility of 3-(1-Naphthyl)-2-propynoic acid derivatives in producing various sulfides (Nakazawa et al., 1989).

2. Pharmaceutical and Medicinal Chemistry

The compound and its derivatives have been studied in the context of pharmaceutical and medicinal chemistry. Hiyama et al. (1990) developed a method for synthesizing 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor of the anti-inflammatory agent naproxen, showcasing its potential in drug synthesis (Hiyama et al., 1990).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

3-naphthalen-1-ylprop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFMEUUZRXLGAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353991
Record name 3-(1-naphthyl)prop-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Naphthyl)-2-propynoic acid

CAS RN

4843-42-9
Record name 3-(1-naphthyl)prop-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HM Doukas, WC Wolfe, TD Fontaine - The Journal of Organic …, 1954 - ACS Publications
Tincker and Unwin (1), Bausor (2), and Veldstra and Havinga (3) have shown that 1-naphthaleneacetic acid and other naphthalene compounds are active plant-growth regulators. …
Number of citations: 1 pubs.acs.org
小林みさと, 薬博第 - (No Title), 2014 - Tohoku University
Number of citations: 4

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